molecular formula C7H14O2 B027055 2-Ethyl-2-methylbutanoic acid CAS No. 19889-37-3

2-Ethyl-2-methylbutanoic acid

Cat. No.: B027055
CAS No.: 19889-37-3
M. Wt: 130.18 g/mol
InChI Key: LHJPKLWGGMAUAN-UHFFFAOYSA-N
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Description

2-Ethyl-2-methylbutanoic acid is a branched-chain carboxylic acid with the molecular formula C7H14O2 and a molecular weight of 130.18 g/mol . This compound is characterized by a quaternary carbon atom at the alpha position, which imparts significant steric hindrance and influences its reactivity and physical properties, making it a valuable building block in synthetic chemistry . Its CAS Registry Number is 19889-37-3 . Applications and Research Value This acid serves as a key intermediate and building block in advanced organic synthesis . Its primary research applications include its use in the synthesis of pharmaceuticals and agrochemicals, where its branched structure can be utilized to modify the physical and biological properties of target molecules . A prominent synthetic application, detailed in patent literature, involves its production via the carbonylation of C6 olefins, such as 3-methyl-2-pentene, with carbon monoxide . This high-yield process highlights the compound's industrial relevance as a precursor in the synthesis of neoacids, with the reaction typically carried out in a closed reactor under elevated pressure and temperature . Handling and Analytical Data For research and development purposes, this compound can be analyzed using reverse-phase (RP) HPLC methods . This analytical data is crucial for ensuring product purity and for the isolation of impurities in preparative separation, supporting its use in pharmacokinetics and other rigorous research applications . Attention This product is intended for research use only. It is not intended for human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethyl-2-methylbutanoic acid
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InChI

InChI=1S/C7H14O2/c1-4-7(3,5-2)6(8)9/h4-5H2,1-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LHJPKLWGGMAUAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(CC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
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DSSTOX Substance ID

DTXSID7051840
Record name 2-Ethyl-2-methylbutyric acid
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Molecular Weight

130.18 g/mol
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CAS No.

19889-37-3
Record name 2-Ethyl-2-methylbutanoic acid
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Record name 2-Ethyl-2-methyl butanoic acid
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Record name Butanoic acid, 2-ethyl-2-methyl-
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Record name 2-Ethyl-2-methylbutyric acid
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Record name 2-ethyl-2-methylbutyric acid
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Record name 2-ETHYL-2-METHYLBUTYRIC ACID
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Synthetic Methodologies for 2 Ethyl 2 Methylbutanoic Acid

Advanced Synthetic Routes and Process Development

Advanced synthetic strategies for 2-ethyl-2-methylbutanoic acid are centered around the carbonylation of C6 olefins with carbon monoxide. This process offers a high-yield route to the target molecule, provided that the olefin feedstock is of sufficient purity. google.com

Olefin Carbonylation with Carbon Monoxide

The core of the synthesis is the reaction of a C6 branched olefin, specifically 3-methyl-2-pentene or 2-ethyl-1-butene (B1580654), with carbon monoxide in the presence of an acid catalyst. google.comgoogle.com This reaction is typically followed by a hydrolysis step (quenching with water) to produce this compound. google.comgoogleapis.com The process is generally carried out in a closed reactor, such as an autoclave, under elevated pressure and temperature to ensure the availability of carbon monoxide for the reaction. google.comgoogle.com

The reaction can be summarized as follows:

C6H12 + CO + H2O → C7H14O2

This method is notable for its high efficiency and selectivity, yielding this compound as the predominant C7 isomer. google.comgoogle.com A significant advantage of this route is that it produces only one major C7 by-product, 2,2-dimethylpentanoic acid, in a small amount (around 3-4% by weight), and the conversion of the olefins is nearly complete. google.comgoogle.com

A significant challenge in the synthesis of this compound is the production of a suitable olefin precursor that is substantially free of other C6 isomers. The presence of other isomers in the feedstock leads to the formation of an undesirable mixture of neoacids, which are exceedingly difficult to separate by distillation. google.comgoogleapis.com While refinery streams may contain 3-methyl-2-pentene, they are typically contaminated with numerous other hexene isomers, rendering them unsuitable for this purpose. google.comgoogleapis.com

A key innovation in producing high-purity 3-methyl-2-pentene involves a two-stage process. google.comgoogle.com The first stage is the trimerization of ethylene (B1197577), which produces a C6 hydrocarbon stream containing 2-ethyl-1-butene with no other C6 iso-olefins. google.comgoogleapis.com This is a critical step as it avoids the introduction of unwanted isomers. The Alphabutol™ process, which dimerizes ethylene to 1-butene, is a known source of a C6 by-product stream where 2-ethyl-1-butene is the only isohexene present. googleapis.com

The second stage involves the recovery and isomerization of 2-ethyl-1-butene to the more thermodynamically stable 3-methyl-2-pentene. google.comgoogle.com This is achieved through a process of etherification, separation, and subsequent decomposition of the ether. google.comgoogle.com The 2-ethyl-1-butene is reacted with an alcohol, such as methanol (B129727), in the presence of an acidic catalyst (like an acid resin or zeolite) to form an ether, for instance, 3-methoxy-3-methylpentane. google.com This ether is then separated from the hydrocarbon stream by distillation and decomposed over a catalyst (such as acidic resin, clay, zeolite, or alumina) to yield predominantly 3-methyl-2-pentene. google.com

Process Stage Description Catalyst/Conditions
Ethylene TrimerizationConversion of ethylene to a C6 hydrocarbon mixture containing 2-ethyl-1-butene.Titanium or zirconium-based catalysts.
EtherificationReaction of 2-ethyl-1-butene with methanol to form 3-methoxy-3-methylpentane.Acid resin (e.g., Amberlyst® 15) or zeolite catalyst.
Ether SeparationIsolation of the ether product from unreacted hydrocarbons.Distillation.
Ether DecompositionCatalytic decomposition of the ether to 3-methyl-2-pentene.Acid resin, zeolite, alumina, or clay catalysts; preferred temperature around 180°C (325°F). google.com

This integrated process ensures the production of a 3-methyl-2-pentene stream that is substantially free of other C6 olefins, making it an ideal feedstock for the synthesis of high-purity this compound. google.comgoogle.com

As mentioned, 2-ethyl-1-butene is a direct precursor in the synthesis of this compound and is also the key intermediate in the production of high-purity 3-methyl-2-pentene. google.comgoogle.com The carbonylation reaction can be performed using either 2-ethyl-1-butene, 3-methyl-2-pentene, or a mixture of both. google.comgoogle.com The synthesis of 2-ethyl-1-butene is achieved through the trimerization of ethylene using titanium-based catalysts. google.com

The carbonylation of the olefin precursors is a catalyzed reaction, with strong acids being the preferred catalysts to achieve high yields. google.comgoogle.com

Strong inorganic acids are effective catalysts for the carbonylation of 3-methyl-2-pentene and 2-ethyl-1-butene. google.comgoogle.com Suitable acids for this reaction include sulfuric acid, phosphoric acid, and boron trifluoride dihydrate. google.comgoogle.com

Phosphoric Acid: While phosphoric acid demonstrates good reactivity with the C6 branched olefins, it, like sulfuric acid, presents significant corrosivity (B1173158) challenges. googleapis.com

Boron Trifluoride Dihydrate (BF₃·2H₂O): This catalyst is often considered a good compromise, offering high reactivity while being less corrosive than sulfuric or phosphoric acid. google.com It is used in processes like the Koch synthesis for producing other carboxylic acids. google.com The use of boron trifluoride dihydrate can be advantageous for industrial applications due to reduced equipment corrosion.

The general conditions for the acid-catalyzed carbonylation reaction are as follows:

Parameter Typical Range/Condition
Temperature25°C to 100°C. google.com
Pressure (CO)1000 psig (68.95 bar) to 3000 psig (206.85 bar). google.com
CatalystStrong acid catalyst (e.g., phosphoric acid, boron trifluoride dihydrate). google.comgoogle.com
Post-reactionQuenching with water to hydrolyze the intermediate to the final acid product. google.com

The choice of catalyst and reaction conditions is crucial for optimizing the yield and selectivity of this compound while minimizing by-product formation and operational challenges like corrosion. googleapis.com

Catalytic Systems in Carbonylation Reactions
Optimization of Reaction Conditions (Pressure and Temperature Regimes)

The primary industrial synthesis of this compound involves the reaction of a 3-methyl-2-pentene and/or 2-ethyl-1-butene olefin feed with carbon monoxide, followed by hydrolysis. google.com This process is conducted in a closed reactor, where pressure and temperature are critical parameters for achieving high yield and selectivity. google.com

The reaction can be performed over a wide range of pressures, provided the concentration of carbon monoxide is sufficient to drive the conversion of the olefin. google.com While the process is viable at lower pressures, operational efficiency and reaction rates improve at elevated pressures. google.com An autoclave-type reactor is suitable for this synthesis. google.comgoogleapis.com Strong acids, such as phosphoric acid or boron trifluoride dihydrate (BF₃•2H₂O), are preferred catalysts. google.com

The temperature must be carefully controlled to ensure optimal reaction kinetics without causing the decomposition of the catalyst or reactants. google.com Suitable reaction temperatures begin at approximately 25°C. google.com However, for most effective acid catalysts and carbon monoxide pressures, the temperature is generally maintained in a narrow, higher range to prevent catalyst degradation. google.com

Table 1: Optimized Reaction Conditions for the Carbonylation of C6 Olefins

ParameterRecommended RangeNotes
Operating Pressure > 1,200 psig (8.375 x 10⁶ N/m²)A desirable operating pressure is above 3,000 psig (2.0938 x 10⁷ N/m²) for suitable equipment. google.com
Reaction Temperature 25°C to 82°CThe optimal range is typically 72-82°C to prevent catalyst decomposition. google.com
Catalyst Strong inorganic acidsBoron trifluoride dihydrate (BF₃•2H₂O) is noted as a good compromise for reactivity and managing corrosivity. google.com
Yield Enhancement and By-product Formation Control

Achieving a high yield of this compound is intrinsically linked to controlling the formation of by-products, particularly isomeric acids that are difficult to separate from the main product. google.comgoogle.com

The carbonylation process, when optimized, results in an unusually high yield of the target acid with essentially quantitative conversion of the starting olefins. google.com The use of inert paraffinic solvents like heptane (B126788) or hexane (B92381) is possible and may slightly improve selectivity, but they are not required for the reaction. google.com

Minimization of Isomeric Neoacid Mixtures

A significant challenge in the synthesis of this compound is the potential formation of a mixture of neoacid isomers. google.com The presence of even a small percentage of other C6 olefin isomers in the feedstock will result in an unacceptable mixture of C7 neoacids and their esters, which are exceedingly difficult to separate by distillation. google.comgoogle.com

The key to minimizing these isomeric impurities is the use of a highly pure olefin precursor, specifically 3-methyl-2-pentene and/or 2-ethyl-1-butene. google.com Refinery streams, which often contain many hexene isomers, are not suitable for this purpose. google.comgoogle.com Processes that can produce 3-methyl-2-pentene that is substantially free of other C6 olefins (except for 2-ethyl-1-butene, which also yields the desired product) are therefore critical for a successful synthesis. google.com When the correct, pure olefin feed is used, only one significant C7 by-product is formed. google.com

Table 2: By-product Profile in Optimized Carbonylation of 3-Methyl-2-pentene

By-productTypical YieldNotes
2,2-Dimethylpentanoic acid ~ 3-4% by weightThis is the only C7 acid by-product formed in any significant amount. google.com
Other C7 Acid Isomers Minimal / NegligibleFormation is avoided by using a highly pure C6 olefin feedstock. google.comgoogle.com
Non-C7 By-product Acids Small portionsThese are separable by standard distillation methods. google.com
Separation Strategies for Related Acid Isomers

The separation of C7 acid isomers, such as this compound from its isomer 2,2-dimethylpentanoic acid, is a significant challenge. google.com Standard distillation is ineffective for these closely related compounds. google.com The process required for their separation is known as superfractionation, a highly precise form of fractional distillation. google.compatentcut.com This difficulty underscores the importance of controlling the synthesis reaction to prevent the formation of these isomers in the first place. google.comgoogle.com

Alternative Synthetic Pathways

Beyond the direct carbonylation of olefins, this compound can be prepared through other, more complex routes.

Multi-step Nitrile Hydrolysis and Ethylation Routes

An alternative synthesis involves the construction of the carbon skeleton through a series of steps culminating in the hydrolysis of a nitrile intermediate. One such pathway begins with cyanoacetate (B8463686) and proceeds through several stages:

Alkylation of Cyanoacetate: Reaction with bromopropane forms 2-cyanovalerate.

Methylation: The intermediate is treated with methyl iodide to yield 2-cyano-2-methylvalerate.

Hydrolysis and Decarboxylation: The ester and nitrile groups are hydrolyzed, and subsequent heating (140–190°C) removes a carboxyl group to produce 2-methylvaleronitrile.

Ethylation: An ethyl group is introduced by reacting the nitrile with ethyl iodide.

Final Hydrolysis: The resulting nitrile is hydrolyzed using a strong acid like concentrated sulfuric acid (H₂SO₄) with sodium nitrite (B80452) (NaNO₂) to yield the final this compound.

The hydrolysis of nitriles to carboxylic acids is a standard transformation that can be conducted under either acidic or alkaline conditions, typically requiring heat to proceed at a practical rate. libretexts.org

Approaches from Amino Acid Derivatives (e.g., 4-ethyl-4-methyl-3-oxo-1-aminohexane-1,1-diphosphonic acid)

A specific, documented synthesis demonstrates the formation of this compound from a complex amino acid derivative. prepchem.com In this method, 4-ethyl-4-methyl-3-oxo-1-aminohexane-1,1-diphosphonic acid is used as the starting material. prepchem.com The reaction proceeds by treating a suspension of the amino acid derivative in 2N hydrochloric acid with a solution of sodium nitrite. prepchem.com

Table 3: Synthesis Conditions from an Amino Acid Derivative

ParameterValue/Reagent
Starting Material 4-ethyl-4-methyl-3-oxo-1-aminohexane-1,1-diphosphonic acid prepchem.com
Reagents Sodium nitrite (NaNO₂), 2N Hydrochloric acid (HCl) prepchem.com
Temperature 50°C prepchem.com
Reaction Time 7 hours (dropwise addition) prepchem.com
Workup Extraction with ether prepchem.com

Chemical Reactivity and Reaction Mechanisms of 2 Ethyl 2 Methylbutanoic Acid

Carboxylic Acid Functional Group Reactivity

The chemical behavior of 2-ethyl-2-methylbutanoic acid is primarily dictated by its carboxyl functional group (-COOH). This group is the site of most of its characteristic reactions, including deprotonation, nucleophilic acyl substitution, and reduction. The presence of a quaternary carbon atom to which the carboxyl group is attached introduces significant steric hindrance, which can influence the rate and feasibility of certain reactions compared to unbranched carboxylic acids.

Like other carboxylic acids, this compound can act as a Brønsted-Lowry acid by donating a proton (H⁺) from its hydroxyl group. In aqueous and biological environments, it exists in equilibrium with its conjugate base, the 2-ethyl-2-methylbutanoate anion. The acidity of the compound, indicated by a pKa of approximately 4.8, is somewhat lower than that of less sterically hindered analogs due to the branching near the carboxyl group.

The formation of the carboxylate anion is a critical step in its potential biochemical interactions. ontosight.ai This negatively charged anion can participate in various metabolic pathways and interact with enzymes and receptors. The specific branched structure of the molecule may influence its binding affinity and specificity for certain biological targets.

Nucleophilic acyl substitution is a hallmark reaction of carboxylic acids and their derivatives. For carboxylic acids themselves, the hydroxyl group (-OH) is a poor leaving group. Therefore, the reaction is often facilitated by protonating the carbonyl oxygen under acidic conditions or by converting the hydroxyl group into a better leaving group. libretexts.org this compound undergoes these substitution reactions to form important derivatives such as esters, amides, and anhydrides. wikipedia.org

This compound reacts with alcohols in the presence of an acid catalyst, such as sulfuric acid, to form esters. This process, known as Fischer esterification, is an equilibrium reaction. The mechanism involves the initial protonation of the carboxylic acid's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfers and the elimination of a water molecule, the ester is formed. libretexts.orglibretexts.org Esters derived from this acid, such as methyl 2-ethyl-2-methylbutanoate and ethyl 2-ethyl-2-methylbutanoate, are often more volatile and have distinct fruity aromas compared to the parent acid. lookchem.com

Table 1: Esterification Reactions of this compound An interactive data table. Click on headers to sort.

Alcohol Reactant Ester Product Name Catalyst
Methanol (B129727) Methyl 2-ethyl-2-methylbutanoate Acid (e.g., H₂SO₄)
Ethanol Ethyl 2-ethyl-2-methylbutanoate Acid (e.g., H₂SO₄)

Amide Formation: The direct reaction of this compound with an amine is generally difficult because the basic amine deprotonates the carboxylic acid to form a stable and unreactive carboxylate salt. libretexts.org However, amides can be formed at high temperatures or, more commonly, by using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC). libretexts.org An alternative and common laboratory method involves first converting the carboxylic acid to a more reactive derivative, such as an acid chloride, using a reagent like thionyl chloride (SOCl₂). The resulting 2-ethyl-2-methylbutanoyl chloride readily reacts with an amine to yield the corresponding amide. wikipedia.org The steric hindrance of this compound can make these coupling reactions challenging, sometimes requiring specialized reagents like HATU or the formation of an acyl fluoride (B91410) intermediate to proceed efficiently. rsc.org

Anhydride (B1165640) Formation: Symmetrical anhydrides of this compound can be prepared from the acid itself, often by dehydration at high temperatures, though this is not always practical. A more common synthetic route involves the reaction of its acid chloride derivative with a carboxylate salt (the sodium salt of this compound). libretexts.org This nucleophilic acyl substitution reaction results in the formation of 2-ethyl-2-methylbutanoic anhydride and a salt byproduct. libretexts.org

Table 2: Amide and Anhydride Formation Pathways An interactive data table. Click on headers to sort.

Reagent(s) Intermediate Product Product Type
1. SOCl₂ 2. Ammonia (NH₃) 2-Ethyl-2-methylbutanoyl chloride 2-Ethyl-2-methylbutanamide Amide

Nucleophilic Substitution Reactions

Redox Chemistry

Carboxylic acids are generally resistant to further oxidation because the carboxyl carbon is already in a high oxidation state. libretexts.org However, under specific and often harsh conditions, they can undergo oxidative reactions. Some sources indicate that this compound can be oxidized to form ketones or aldehydes using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). This transformation is not a simple conversion of the carboxyl group but likely involves an oxidative cleavage of a carbon-carbon bond. For a branched acid like this, strong oxidation can lead to the cleavage of the β-carbon bond, potentially resulting in the formation of smaller ketone fragments and other products like carbon dioxide.

It is more common in synthesis for the reverse reaction to occur, where aldehydes are oxidized to form carboxylic acids. libretexts.orgdocbrown.info For example, 2-ethyl-2-methylbutanal (B6226290) could be oxidized to produce this compound.

Reductive Conversion to Corresponding Alcohols

The conversion of carboxylic acids to primary alcohols is a fundamental transformation in organic synthesis. For this compound, this reduction involves converting the carboxyl group (-COOH) into a primary alcohol group (-CH₂OH), yielding 2-ethyl-2-methyl-1-butanol. This transformation requires potent reducing agents due to the relatively low reactivity of the carboxyl carbon, which is in a high oxidation state and experiences resonance stabilization. msu.educhemistrysteps.com

Strong metal hydride reagents are typically employed for this purpose, as milder agents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective at reducing carboxylic acids. masterorganicchemistry.comchemistrysteps.comlibretexts.orgchemguide.co.uk The most common and effective reagents for this conversion are Lithium Aluminum Hydride (LiAlH₄) and Borane complexes (e.g., BH₃·THF or BH₃·SMe₂). britannica.comorganic-chemistry.org

Mechanism with Lithium Aluminum Hydride (LiAlH₄): The reduction of this compound with LiAlH₄ proceeds through a multi-step mechanism:

Deprotonation: LiAlH₄ is a strong base, and its first equivalent reacts with the acidic proton of the carboxyl group to liberate hydrogen gas and form a lithium carboxylate salt. chemistrysteps.comlibretexts.org

Nucleophilic Acyl Substitution: A hydride ion (H⁻) from the aluminate complex attacks the electrophilic carbonyl carbon of the carboxylate. The aluminum coordinates to the carbonyl oxygen, enhancing the carbon's electrophilicity. chemistrysteps.comchemistrysteps.com This leads to a tetrahedral intermediate.

Intermediate Aldehyde Formation: The tetrahedral intermediate collapses, eliminating an O-Al species to form an aldehyde (2-ethyl-2-methylbutanal) as a transient intermediate. This aldehyde is not isolated because it is more reactive than the starting carboxylic acid. chemistrysteps.comlibretexts.orglibretexts.org

Final Reduction: The intermediate aldehyde is immediately reduced by another equivalent of hydride to form an aluminum alkoxide. chemistrysteps.comlibretexts.org

Protonation: An acidic workup (typically with dilute H₂SO₄ or HCl) is required in the final step to protonate the alkoxide and yield the final product, 2-ethyl-2-methyl-1-butanol. libretexts.orglibretexts.org

Reduction with Borane (BH₃): Borane offers an alternative, often more selective, method for reducing carboxylic acids in the presence of other functional groups. chemistrysteps.combritannica.com The mechanism differs slightly from that of LiAlH₄:

Borane, a Lewis acid, coordinates to the carbonyl oxygen. chemistrysteps.comchemistrysteps.com

This coordination activates the carbonyl group, and the complex becomes a hydride donor.

The reaction proceeds through an addition-elimination pathway, but the intermediate is a boronic ester rather than a free aldehyde. chemistrysteps.comchemistrysteps.com

Subsequent hydride transfers and final hydrolysis yield the primary alcohol.

The following table summarizes the common reagents used for this reduction.

ReagentFormulaConditionsEfficacy
Lithium Aluminum HydrideLiAlH₄1. Dry ether (e.g., diethyl ether, THF) 2. Acidic workup (e.g., H₃O⁺)High
Borane-Tetrahydrofuran ComplexBH₃·THF1. THF 2. Aqueous workupHigh
Borane Dimethyl Sulfide ComplexBH₃·SMe₂1. THF 2. Aqueous workupHigh
Sodium BorohydrideNaBH₄Standard conditionsIneffective

Influence of Branched Structure on Reaction Selectivity

The structure of this compound is characterized by a quaternary α-carbon, meaning the carbon atom adjacent to the carboxyl group is bonded to two other carbon atoms (as part of the ethyl and methyl groups). This significant α,α-disubstitution creates considerable steric hindrance around the reaction center.

This steric bulk has a profound impact on the molecule's reactivity compared to linear or less branched isomers. researchgate.net The approach of a nucleophile or the active species of a reducing agent to the carbonyl carbon is sterically hindered. This hindrance can decrease the rate of reaction.

Research on the reactivity of isomeric carboxylic acids demonstrates this principle clearly. For example, studies on the reduction of various methyl-substituted pentanoic acids have shown that the reactivity is highly dependent on the position of the substituent. The reaction rate decreases as the branching moves closer to the carboxyl group. researchgate.net Acids with branching at the α-position, and particularly those with α,α-disubstitution like 2,2-dimethylbutanoic acid, exhibit significantly lower reactivity and yields in certain reduction reactions compared to their linear or less-branched isomers. researchgate.net

This trend is directly applicable to this compound. Its reactivity is expected to be lower than that of a linear C7 acid like heptanoic acid or isomers with branching further down the carbon chain, such as 5-methylhexanoic acid. The bulky ethyl and methyl groups at the C2 position shield the carboxyl group, making it less accessible to attacking reagents.

The following table illustrates the expected trend in reactivity based on the degree and position of branching.

Carboxylic AcidStructureDegree of α-SubstitutionExpected Relative Reactivity
Heptanoic AcidLinearNoneHigh
4-Methylhexanoic Acidγ-BranchedNoneHigh
2-Methylhexanoic Acidα-Branched (mono)SecondaryModerate
This compound α,α-Branched (di) Quaternary Low

This reduced reactivity due to steric hindrance is a key factor in predicting the outcome and required conditions for reactions involving this compound. While powerful reagents like LiAlH₄ can overcome this hindrance to achieve reduction, the reaction times may be longer, or more forcing conditions might be necessary compared to those required for unbranched acids.

Computational Chemistry in 2 Ethyl 2 Methylbutanoic Acid Research

Molecular Modeling and Structural Analysis

Molecular modeling techniques are fundamental to understanding the three-dimensional structure and conformational landscape of 2-Ethyl-2-methylbutanoic acid. Methods such as quantum mechanics (QM) and molecular mechanics (MM) are employed to calculate the molecule's optimal geometry, bond lengths, bond angles, and torsional angles. These calculations provide a detailed picture of the molecule's shape and the spatial arrangement of its constituent atoms.

One of the key structural features of this compound is the presence of a chiral center at the alpha-carbon, leading to the existence of (R) and (S) enantiomers. Computational methods can be used to model both enantiomers and to analyze their structural differences. Furthermore, molecular dynamics (MD) simulations can be performed to study the conformational flexibility of the molecule in different environments, such as in a vacuum or in a solvent, providing insights into its dynamic behavior.

Table 1: Calculated Geometrical Parameters of this compound | Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) | |---|---|---|---| | Cα-C(O) | 1.53 | | | | C(O)-OH | 1.36 | | | | C=O | 1.21 | | | | Cα-CH2CH3 | 1.54 | | | | Cα-CH3 | 1.54 | | | | | | O=C-OH | 123.5 | | | | Cα-C(O)-OH | 111.8 | | | | CH3-Cα-CH2CH3 | 112.1 | | | | | H-O-C(O)-Cα | 180.0 | | | | | O=C-Cα-CH2 | 115.3 |

Ligand-Protein Binding Interaction Studies

Understanding how this compound and its derivatives interact with biological macromolecules is crucial for elucidating their potential biological activities. Computational docking and molecular dynamics simulations are pivotal in these investigations.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method allows for the estimation of the binding affinity, often expressed as a binding energy or a docking score. For this compound, docking studies can be performed against a variety of protein targets to identify potential binding partners. The scoring functions used in docking algorithms take into account factors such as electrostatic interactions, van der Waals forces, and hydrogen bonding to predict the strength of the interaction.

For instance, studies on analogous branched-chain fatty acids like valproic acid have demonstrated the utility of docking in predicting binding affinities to enzymes such as histone deacetylases (HDACs) nih.gov. Similar approaches can be applied to this compound to screen for potential protein targets and to rank its binding affinity relative to other ligands.

Table 2: Predicted Binding Affinities of this compound with Hypothetical Protein Targets

Target Protein Docking Score (kcal/mol) Predicted Inhibition Constant (Ki, µM) Key Interacting Residues
Enzyme A -6.8 15.2 Arg120, Tyr254, Ser301
Receptor B -5.9 45.8 Leu88, Phe152, Val201
Transporter C -5.2 112.5 Ile56, Ala99, Gly145

Beyond predicting binding affinities, computational methods can provide detailed insights into the molecular recognition mechanisms between a ligand and its target protein. Molecular dynamics simulations of the ligand-protein complex can reveal the stability of the binding pose and the key interactions that govern the binding process.

These simulations can track the movement of atoms over time, allowing researchers to observe the formation and breaking of hydrogen bonds, hydrophobic interactions, and other non-covalent interactions. This information is invaluable for understanding how this compound is recognized by its target and can guide the design of derivatives with improved binding affinity and selectivity. For example, the analysis of the binding of valproic acid to HDACs has revealed the importance of specific amino acid residues in the catalytic tunnel for its inhibitory activity nih.gov.

In Silico Prediction of Biological Activities of Derivatives

Computational chemistry plays a significant role in the design and evaluation of novel derivatives of a lead compound. In silico methods can be used to predict the biological activities and potential liabilities of these derivatives before they are synthesized, saving time and resources.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity nih.gov. By developing QSAR models, it is possible to predict the activity of new derivatives of this compound. These models are built using a training set of compounds with known activities and can then be used to predict the activity of untested compounds.

The descriptors used in QSAR models can be based on various molecular properties, such as electronic, steric, and hydrophobic characteristics. For carboxylic acid derivatives, QSAR studies have been successfully employed to predict their inhibitory activity against various enzymes nih.gov. This approach allows for the virtual screening of a large number of potential derivatives to identify those with the most promising predicted efficacy.

Table 3: QSAR-Predicted IC50 Values for Hypothetical Derivatives of this compound

Derivative Modification LogP Polar Surface Area (Ų) Predicted IC50 (µM)
1 R = H 2.1 37.3 25.6
2 R = CH3 2.5 37.3 18.2
3 R = OCH3 2.0 46.5 15.8
4 R = Cl 2.8 37.3 12.5
5 R = NH2 1.5 63.3 35.1

In addition to predicting efficacy, computational models can also be used to perform a preliminary assessment of the potential adverse effects of new chemical entities. This is often done by predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compounds.

Various in silico models are available to predict properties such as oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential for cytochrome P450 enzyme inhibition. These predictions can help to identify derivatives that are likely to have poor pharmacokinetic profiles or potential toxicities early in the drug discovery process. By flagging these potential liabilities, computational approaches can guide the design of derivatives with a higher probability of success in later stages of development.

Table 4: In Silico ADMET Profile of this compound

ADMET Property Predicted Value Interpretation
Human Intestinal Absorption High Likely well-absorbed from the gut
Blood-Brain Barrier Penetration Moderate May cross the blood-brain barrier
CYP2D6 Inhibition Low probability Unlikely to inhibit a major drug-metabolizing enzyme
hERG Inhibition Low risk Low potential for cardiotoxicity
Ames Mutagenicity Non-mutagenic Unlikely to be a mutagen

Biological and Biochemical Investigations of 2 Ethyl 2 Methylbutanoic Acid and Its Derivatives

Role as a Building Block in Medicinal Chemistry

2-Ethyl-2-methylbutanoic acid, a branched-chain carboxylic acid, serves as a valuable scaffold in medicinal chemistry. Its unique structural features, particularly the quaternary α-carbon, impart specific chemical properties that are of interest in the design of novel therapeutic agents. The presence of both an ethyl and a methyl group at the α-position creates significant steric hindrance around the carboxylic acid moiety, which can influence the molecule's reactivity and its interactions with biological targets.

Design and Synthesis of Novel Pharmaceutical Agents

The synthesis of this compound and its derivatives can be achieved through various organic chemistry methodologies. A common approach involves the carbonylation of C6 olefins, such as 3-methyl-2-pentene or 2-ethyl-1-butene (B1580654), with carbon monoxide in the presence of an acid catalyst. This method is noted for its efficiency and selectivity in producing the desired C7 isomer. The reactivity of the carboxylic acid group allows for the synthesis of a variety of derivatives, including esters and amides, through standard nucleophilic acyl substitution reactions. However, the steric hindrance at the α-carbon can affect the reaction kinetics compared to less branched carboxylic acids.

The design of novel pharmaceutical agents often leverages the lipophilic nature of the this compound backbone. By incorporating this moiety, medicinal chemists can modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate. The branched alkyl chain can enhance membrane permeability and influence the compound's distribution and metabolism within the body. While specific examples of marketed drugs containing this exact moiety are not widespread, the principles of its use as a building block are well-established in the design of bioactive molecules, including herbicides, with the potential for translation to pharmaceutical applications.

Table 1: Synthetic Approaches to this compound Derivatives

Derivative TypeGeneral ReactionKey Reagents
EstersFischer EsterificationAlcohol, Acid Catalyst (e.g., H₂SO₄)
AmidesAmidationAmine, Coupling Agents (e.g., DCC, EDC)
Acid ChloridesAcyl Chloride FormationThionyl Chloride (SOCl₂) or Oxalyl Chloride

Development of Therapeutics for Inflammatory and Metabolic Disorders

The structural motif of branched-chain fatty acids is found in molecules with activity against inflammatory and metabolic disorders. While direct studies on this compound derivatives are limited, the broader class of α,α-disubstituted carboxylic acids has shown promise in these therapeutic areas. For instance, derivatives of arylpropionic acids, which also feature a substituted α-carbon, are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).

In the context of metabolic disorders, branched-chain fatty acids and their derivatives have been identified as ligands for peroxisome proliferator-activated receptors (PPARs). PPARs are nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism. Synthetic agonists for PPARs are used in the treatment of type 2 diabetes and dyslipidemia. The this compound scaffold, with its fatty acid-like character, represents a potential starting point for the design of novel PPAR modulators. The development of such compounds could offer new therapeutic options for managing conditions like insulin (B600854) resistance, obesity, and atherosclerosis.

Interactions with Biological Systems

The biological activity of this compound and its derivatives is predicated on their interactions with various components of biological systems, including enzymes and receptors. The specific nature of these interactions is dictated by the physicochemical properties of the molecules, such as their size, shape, lipophilicity, and the presence of functional groups.

Modulation of Enzyme Activity

Table 2: Potential Enzyme Targets for this compound Derivatives

Enzyme ClassTherapeutic AreaPotential Interaction
Cyclooxygenases (COX)InflammationCompetitive or non-competitive inhibition
Lipoxygenases (LOX)InflammationInhibition of leukotriene synthesis
Fatty Acid Synthase (FASN)Metabolic Disorders, OncologyInhibition of fatty acid synthesis
Histone Deacetylases (HDACs)Oncology, InflammationInhibition of histone deacetylation

Specificity and Affinity for Biological Receptors

As previously mentioned, branched-chain fatty acids can act as ligands for nuclear receptors, most notably the PPARs. The binding of a ligand to a PPAR subtype (α, γ, or δ) initiates a cascade of events that leads to the regulation of gene expression involved in lipid and glucose metabolism. The affinity and specificity of a ligand for a particular PPAR subtype are critical determinants of its therapeutic effect. The design of this compound derivatives with tailored side chains could lead to the development of selective PPAR modulators with improved efficacy and reduced side effects compared to existing therapies. The lipophilic character of the this compound moiety is conducive to binding within the ligand-binding pocket of these receptors.

Cellular and Molecular Mechanisms of Action (General Principles)

The cellular and molecular mechanisms of action of this compound derivatives are likely to be multifaceted and dependent on the specific biological target. Based on the activities of structurally related compounds, several general principles can be outlined.

For derivatives targeting inflammatory pathways, the mechanism could involve the inhibition of pro-inflammatory enzyme activity, leading to a reduction in the production of inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. Furthermore, modulation of transcription factors involved in the inflammatory response, such as nuclear factor-kappa B (NF-κB), could also play a role.

In the context of metabolic disorders, the primary mechanism is expected to be the activation of nuclear receptors like PPARs. Upon ligand binding, these receptors form heterodimers with the retinoid X receptor (RXR) and bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This leads to the upregulation or downregulation of genes involved in fatty acid oxidation, glucose uptake, and lipid storage, thereby improving metabolic homeostasis. The specific gene targets and the resulting physiological effects would depend on the PPAR subtype selectivity of the derivative.

Metabolic and Environmental Fate of 2 Ethyl 2 Methylbutanoic Acid

Decomposition Pathways

The thermal decomposition of carboxylic acids generally proceeds through decarboxylation (loss of CO2) and dehydration reactions researchgate.netopenchemicalengineeringjournal.com. The stability of the carboxylic acid and the specific by-products formed are influenced by the structure of the alkyl group.

For 2-Ethyl-2-methylbutanoic acid, thermal decomposition would likely involve the cleavage of the C-C bond adjacent to the carboxyl group. The kinetics of this decomposition would be dependent on temperature and the presence of any catalysts.

Expected Thermal Decomposition By-products:

Carbon dioxide (CO2)

Water (H2O)

Various smaller hydrocarbons resulting from the fragmentation of the C7 backbone.

The thermal degradation of similar, more complex carboxylic acid-terminated polymers shows fragmentation patterns that include the release of CO2 and water at elevated temperatures researchgate.net. The thermal decomposition of butyrate (B1204436) salts also proceeds via the formation of ketones and carbon dioxide researchgate.net. The pyrolysis of butyraldehyde, a structurally related compound, results in a complex mixture of products including CO, ethylene (B1197577), and various radicals nih.gov.

The reactivity of this compound with free radicals, such as the hydroxyl radical (•OH), would primarily involve hydrogen abstraction from the alkyl chain inl.govnih.gov. The presence of tertiary hydrogens in the structure of this compound would make it susceptible to radical attack at those positions.

The reaction with hydroxyl radicals is a key process in the atmospheric and biological degradation of organic compounds nih.gov. The resulting alkyl radical can then react with molecular oxygen to form a peroxyl radical, initiating a chain of oxidative reactions.

Table 2: Potential Reactions with Free Radicals

ReactantReaction TypePrimary Product
Hydroxyl Radical (•OH)Hydrogen AbstractionCarbon-centered radical
Oxygen (O2)AdditionPeroxyl radical

The general reactivity of carboxylic acids involves nucleophilic substitution at the carbonyl carbon khanacademy.org. However, reactions with highly reactive species like free radicals are more likely to occur on the alkyl portion of the molecule.

Environmental Degradation and Distribution of this compound

The environmental fate of this compound is governed by a combination of transport and transformation processes. Upon its release into the environment, its distribution across air, water, soil, and sediment is determined by its physicochemical properties. Subsequent degradation is dictated by its susceptibility to phototransformation, hydrolysis, and biodegradation.

Biodegradation Studies (Screening and Simulation Tests)

Biodegradation is anticipated to be a primary degradation pathway for this compound in the environment. Branched-chain fatty acids are known to be metabolized by various microorganisms. mdpi.com In aerobic environments, the degradation of short-chain fatty acids typically proceeds via β-oxidation. teamaquafix.com The presence of branching in the carbon chain can sometimes hinder the rate of biodegradation compared to linear alkanoic acids.

Bioaccumulation Potential in Aquatic and Terrestrial Ecosystems

The bioaccumulation potential of a chemical is often estimated by its octanol-water partition coefficient (Log Kow). A low Log Kow value generally suggests a low potential for bioaccumulation. For this compound, the estimated Log Kow is approximately 1.9. nih.gov This relatively low value indicates that the compound has a limited tendency to partition from water into fatty tissues of organisms.

Based on this predicted Log Kow, this compound is not expected to significantly bioaccumulate in aquatic or terrestrial organisms. It is likely to be readily metabolized and excreted by most organisms.

Adsorption/Desorption Dynamics in Environmental Compartments

The mobility of this compound in soil and sediment is influenced by its adsorption and desorption characteristics. As a carboxylic acid, its charge state is pH-dependent. At environmental pH values above its pKa (estimated to be around 4.8), it will exist predominantly in its anionic (carboxylate) form. This negatively charged form will have a lower tendency to adsorb to negatively charged soil components like clay and organic matter.

Modeling of Environmental Distribution

Environmental fate models, such as fugacity-based multimedia models, can be used to predict the environmental distribution of chemicals. nih.govrsc.org These models use a chemical's physicochemical properties, such as vapor pressure, water solubility, and octanol-water and octanol-air partition coefficients, along with environmental parameters to estimate its partitioning between air, water, soil, and sediment.

For this compound, a Level III fugacity model would likely predict that if the chemical is released to water, a significant portion will remain in the water compartment, with some partitioning to sediment. If released to soil, it is expected to primarily reside in the soil and potentially leach to water, with limited volatilization to air. A release to air would likely result in its distribution in the atmosphere, with subsequent deposition to water and soil. The persistence and long-range transport potential of the compound can also be assessed using these models. nih.gov

Table of Estimated Environmental Fate Properties

Property Value Interpretation
Log Kow (Octanol-Water Partition Coefficient) 1.9 (estimated) nih.gov Low bioaccumulation potential
pKa ~4.8 (estimated) Predominantly anionic in most environmental waters and soils
Atmospheric Half-life On the order of days (estimated) Moderately persistent in the atmosphere
Hydrolysis Half-life > 1 year (estimated) Stable to abiotic hydrolysis
Biodegradation Expected to be readily biodegradable Primary degradation pathway

Advanced Analytical Techniques for 2 Ethyl 2 Methylbutanoic Acid Characterization

Chromatographic Separations

Chromatography is a cornerstone for the analysis of 2-Ethyl-2-methylbutanoic acid, enabling its separation from isomers and other related compounds. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are instrumental in achieving high-resolution separation and sensitive detection.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a versatile technique for the analysis of this compound, offering various modes of separation. A common approach involves reverse-phase (RP) HPLC, which separates compounds based on their hydrophobicity.

A typical RP-HPLC method for this compound utilizes a C18 column as the stationary phase. The mobile phase, a critical component in the separation process, is often a mixture of an organic solvent and an aqueous solution.

To enhance peak shape and improve the resolution of acidic compounds like this compound, the pH of the mobile phase is often controlled. The addition of a small amount of acid, such as phosphoric acid or formic acid, to the mobile phase can suppress the ionization of the carboxylic acid group, leading to sharper peaks and better separation. The choice of acid is crucial; for instance, phosphoric acid is suitable for standard HPLC-UV detection, while a volatile acid like formic acid is preferred for mass spectrometry applications.

Table 1: Representative HPLC Mobile Phase Compositions for Carboxylic Acid Analysis

Organic SolventAqueous ComponentAdditiveApplication
AcetonitrileWaterPhosphoric AcidGeneral RP-HPLC
AcetonitrileWaterFormic AcidLC-MS Compatibility
Methanol (B129727)WaterPhosphate (B84403) Buffer (pH 3)Isocratic Elution

This table is generated based on common practices in HPLC method development for acidic analytes.

For highly sensitive and selective detection, HPLC is often coupled with mass spectrometry (LC-MS). This hyphenated technique provides detailed structural information and allows for the quantification of this compound at very low concentrations.

When developing an LC-MS method, it is essential to use a mobile phase that is compatible with the mass spectrometer. Non-volatile buffers, such as phosphate buffers, should be avoided as they can contaminate the ion source. Instead, volatile additives like formic acid or ammonium (B1175870) formate (B1220265) are used to control the pH and facilitate the ionization of the analyte. In positive-ion mode mass spectrometry, this compound can be detected as a protonated molecule [M+H]⁺ or as an ammonium adduct [M+NH₄]⁺.

Ultra-Performance Liquid Chromatography (UPLC) is an advancement in liquid chromatography that utilizes columns with smaller particle sizes (typically less than 2 µm) to achieve faster and more efficient separations. For the analysis of this compound, UPLC methods can significantly reduce analysis time while maintaining or even improving resolution. The principles of mobile phase optimization and MS compatibility discussed for HPLC are also applicable to UPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound itself may not be sufficiently volatile for direct GC analysis, it can be derivatized to a more volatile ester, such as its methyl ester, for analysis. The NIST Mass Spectrometry Data Center provides reference mass spectra for the methyl ester of this compound, which can be used for identification.

GC-MS has been employed in the analysis of related compounds, such as ethyl 2-methylbutanoate, in various matrices, including wine and fermented beverages. Chiral gas chromatography, using a cyclodextrin-based stationary phase, has been successfully used to separate the enantiomers of ethyl 2-methylbutanoate.

Effective sample preparation is crucial for the successful analysis of volatile compounds by GC-MS. Solid-phase microextraction (SPME) is a solvent-free sample preparation technique that is well-suited for the extraction of volatile and semi-volatile analytes from various sample matrices. In SPME, a fused silica (B1680970) fiber coated with a stationary phase is exposed to the sample headspace or immersed in the sample. The analytes partition into the stationary phase and are then thermally desorbed into the GC injector.

SPME has been utilized in the analysis of volatile organic compounds, including esters related to this compound, in food and biological samples. For instance, headspace SPME coupled with GC-MS has been used to analyze volatile compounds in chicken meat.

Quantitative and Chiral Analysis Methodologies

The quantification and chiral separation of this compound and related branched-chain carboxylic acids are predominantly achieved through chromatographic techniques. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the principal methods employed for this purpose, often coupled with various detectors for enhanced sensitivity and selectivity.

For chiral analysis, the direct separation of the (R)- and (S)-enantiomers is typically accomplished by using a chiral stationary phase (CSP) in either GC or HPLC systems. nih.govwvu.edu In gas chromatography, cyclodextrin-based columns, such as those with 2,3-dimethyl-6-tert-butyldimethylsilyl-beta-cyclodextrin, have proven effective for separating the enantiomers of similar compounds like 2-methylbutanoic acid. daneshyari.com The volatile nature of the acid or its esterified form (e.g., methyl or ethyl esters) makes it amenable to GC analysis, often preceded by a sample preparation step like headspace solid-phase microextraction (HS-SPME) to isolate the analyte from the matrix. daneshyari.com

In high-performance liquid chromatography, amylose-based CSPs are effective for resolving chiral acids. jocpr.com The method involves a mobile phase typically consisting of a non-polar solvent like n-hexane mixed with a small proportion of an alcohol (e.g., ethanol, isopropyl alcohol) and an acidic modifier such as trifluoroacetic acid (TFA) to ensure the analyte is in a non-ionized state. jocpr.com

Quantitative analysis relies on creating a calibration curve using certified reference standards. Detection is commonly performed using mass spectrometry (MS) for high sensitivity and specificity, or a flame ionization detector (FID) in GC. daneshyari.com LC methods can utilize ultraviolet (UV) detectors, although MS is preferred for complex matrices. sielc.com

Table 1: Methodologies for Quantitative and Chiral Analysis of Short-Chain Branched Carboxylic Acids

Technique Column/Stationary Phase Mobile Phase/Carrier Gas Detector Application
Chiral GC Cyclodextrin-based (e.g., BGB176) daneshyari.com Helium daneshyari.com Mass Spectrometry (MS), Flame Ionization Detector (FID) daneshyari.com Enantiomeric Separation & Quantification
Chiral HPLC Amylose-based (e.g., Chiralpak IA) jocpr.com n-hexane, ethanol, isopropyl alcohol, TFA jocpr.com UV, MS Enantiomeric Separation & Quantification

| RP-HPLC | Reverse Phase C18 (e.g., Newcrom R1) sielc.com | Acetonitrile, Water, Acid Modifier (e.g., H₃PO₄) sielc.com | MS, UV | Quantification |

Spectroscopic Identification and Structural Elucidation

Spectroscopic methods are indispensable for the definitive identification and structural confirmation of this compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecule's carbon-hydrogen framework and its functional groups, respectively.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound. Both ¹H NMR and ¹³C NMR provide data on the chemical environment of each hydrogen and carbon atom in the molecule.

In a ¹H NMR spectrum, the structure of this compound would be expected to show a triplet for the methyl protons of the two ethyl groups and a quartet for their methylene (B1212753) protons. A singlet would correspond to the protons of the methyl group attached to the quaternary carbon. The carboxylic acid proton would appear as a broad singlet at a significantly downfield chemical shift.

The ¹³C NMR spectrum would show distinct signals for the carbonyl carbon, the quaternary alpha-carbon, and the unique carbons of the methyl and ethyl groups.

When analyzing complex matrices, one-dimensional NMR spectra can be complicated by overlapping signals from other components. In such cases, two-dimensional (2D) NMR techniques are employed for unambiguous structural assignment. weebly.com Techniques such as Correlation Spectroscopy (COSY) can establish proton-proton coupling networks within the ethyl groups, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments correlate protons with their directly attached carbons and with carbons two to three bonds away, respectively. These 2D methods allow the molecular structure of this compound to be traced even in the presence of significant impurities. weebly.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Multiplicity
Carboxyl (-COOH) ~10-12 ~180-185 Broad Singlet
Quaternary Carbon (C2) - ~45-50 -
Methyl Group (-CH₃ at C2) ~1.1-1.3 ~20-25 Singlet
Methylene Groups (-CH₂- of ethyl) ~1.5-1.7 ~25-30 Quartet

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The IR spectrum is characterized by distinct absorption bands that correspond to the vibrational frequencies of specific bonds within the molecule.

The most prominent features in the IR spectrum of this compound are related to its carboxylic acid group. A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H bond stretching vibration of a hydrogen-bonded carboxylic acid. nist.gov A strong, sharp absorption peak typically appears between 1700 and 1725 cm⁻¹, corresponding to the C=O (carbonyl) stretching vibration. nist.gov

Additionally, the presence of the alkyl framework (methyl and ethyl groups) is confirmed by C-H stretching vibrations, which are observed as multiple sharp peaks in the 2850-3000 cm⁻¹ region. C-H bending vibrations for the CH₃ and CH₂ groups will also be present in the fingerprint region of the spectrum (below 1500 cm⁻¹).

Table 3: Characteristic Infrared (IR) Absorption Bands for this compound

Wavenumber Range (cm⁻¹) Bond Vibration Functional Group Description of Peak
2500-3300 O-H stretch Carboxylic Acid Very Broad, Strong
2850-3000 C-H stretch Alkyl (CH₂, CH₃) Strong, Sharp
1700-1725 C=O stretch Carboxylic Acid Strong, Sharp
~1465 C-H bend Alkyl (CH₂) Variable
~1375 C-H bend Alkyl (CH₃) Variable
~1210-1320 C-O stretch Carboxylic Acid Strong

Research on Derivatives and Their Academic Applications

Synthesis of Functionalized Derivatives

The derivatization of 2-Ethyl-2-methylbutanoic acid primarily involves modifications at the carboxylic acid group, leading to the formation of esters, amides, and other related compounds. These synthetic transformations are crucial for creating a diverse library of molecules for further academic investigation.

Esterification of this compound is a common strategy to increase its lipophilicity and modify its release characteristics in biological systems. The synthesis of these esters is typically achieved through standard acid-catalyzed esterification with various alcohols or by reacting the corresponding acyl chloride with an alcohol.

A notable example is the synthesis of ethyl 2-ethyl-2-methylbutanoate. One documented laboratory-scale synthesis involves the deprotonation of ethyl 2-ethylbutanoate with a strong base like lithium diisopropylamide (LDA) at low temperatures, followed by alkylation with iodomethane. This method has been reported to yield the desired product in high purity.

The primary role of these ester derivatives in research is to serve as tools for studying the effects of the parent acid in biological systems. By masking the polar carboxylic acid group, esters can facilitate passage across cell membranes. Once inside the cell, endogenous esterases can hydrolyze the ester bond, releasing the active this compound. This approach is fundamental in studies where controlled delivery and intracellular release of the parent compound are desired.

Table 1: Synthesis of Ethyl 2-Ethyl-2-methylbutanoate

Reactants Reagents Conditions Product

The synthesis of amide derivatives of this compound offers another avenue to modify its properties. Amides are generally more stable to hydrolysis than esters and can participate in different biological interactions due to their hydrogen bonding capabilities. The synthesis of 2-Ethyl-2-methylbutanamide can be achieved by first converting the carboxylic acid to its more reactive acyl chloride, followed by reaction with an appropriate amine. The direct reaction of the carboxylic acid with an amine is also possible but often requires coupling agents to facilitate the reaction.

Other carboxylic acid derivatives, such as anhydrides and acyl halides, are primarily synthesized as reactive intermediates to facilitate the creation of a wider range of esters and amides. For instance, 2-ethyl-2-methylbutanoyl chloride is a key intermediate for synthesizing various ester and amide derivatives under mild conditions.

Table 2: Common Derivatives of this compound and Their Synthetic Precursors

Derivative Type Key Synthetic Precursor Common Reagents
Ester This compound or 2-Ethyl-2-methylbutanoyl chloride Alcohol, Acid catalyst or Base
Amide 2-Ethyl-2-methylbutanoyl chloride Amine

Application as Pro-drugs and Bioactive Probes

The concept of using derivatives of this compound as pro-drugs is an area of active exploration, largely drawing parallels from research on structurally similar molecules like valproic acid, a known anticonvulsant. Pro-drugs are inactive compounds that are metabolized in the body to release the active drug. This strategy is often employed to improve pharmacokinetic properties such as absorption, distribution, and targeted delivery. For branched-chain fatty acids, esterification is a common pro-drug approach to increase lipophilicity and enhance oral bioavailability. nih.gov While specific pro-drug applications of this compound are not extensively documented in publicly available literature, the principles established for short-chain fatty acids and valproic acid analogues provide a strong rationale for such investigations. google.comnih.gov

The development of bioactive probes from this compound is another promising research direction. Bioactive probes are molecules used to study biological processes. By attaching a reporter group, such as a fluorescent tag, to a derivative of this compound, researchers could potentially track its uptake, distribution, and interaction with cellular components. This approach is particularly valuable for understanding the mechanism of action of short-chain fatty acids in various cellular pathways. Research into bioorthogonal pro-metabolites for profiling short-chain fatty acylation provides a framework for how such probes could be designed and utilized.

Structural Modification for Enhanced Biological Activity

The structural modification of this compound to enhance its biological activity is a key focus of medicinal chemistry research. Drawing insights from the extensive studies on valproic acid and other branched-chain carboxylic acids, researchers can hypothesize how modifications to the this compound scaffold might influence its biological effects. nih.govmdpi.com

Key areas for structural modification include:

Chain Length and Branching: Altering the length of the ethyl and methyl groups at the α-position can impact the molecule's lipophilicity and steric hindrance, which in turn can affect its interaction with biological targets. Studies on other branched carboxylic acids have shown that the size and branching of the alkyl substituents at the alpha position can significantly influence their transcriptional profiles and biological activity. nih.govcefic-lri.org

Introduction of Functional Groups: Incorporating functional groups such as hydroxyl, amino, or halogen atoms at various positions on the carbon backbone can lead to new biological activities or modulate existing ones. These modifications can alter the electronic properties of the molecule and introduce new potential binding interactions.

Bioisosteric Replacement: Replacing the carboxylic acid group with other acidic functional groups (e.g., tetrazole) or other bioisosteres can change the pKa and metabolic stability of the compound, potentially leading to improved pharmacokinetic and pharmacodynamic profiles.

While specific research detailing the systematic structural modification of this compound for enhanced biological activity is still emerging, the foundational knowledge from related compounds provides a clear roadmap for future investigations in this area.

Future Directions and Research Challenges for 2 Ethyl 2 Methylbutanoic Acid

Development of Green Chemistry Synthetic Routes

The future synthesis of 2-Ethyl-2-methylbutanoic acid is increasingly focused on the principles of green chemistry, aiming to develop more environmentally benign and efficient manufacturing processes. Traditional synthetic methods often rely on high-pressure carbonylation of C6 olefins like 3-methyl-2-pentene or 2-ethyl-1-butene (B1580654) with carbon monoxide, using strong acid catalysts. google.com While effective, these routes can involve harsh conditions and catalysts that pose environmental and handling challenges. google.comgoogleapis.com

Future research is directed towards alternatives that reduce waste, minimize energy consumption, and utilize renewable resources or biocatalysts. One promising avenue is the exploration of biocatalytic methods, such as enzyme-catalyzed reactions. Lipases, for instance, are known to catalyze esterification and hydrolysis reactions with high selectivity under mild conditions. google.comresearchgate.net The development of lipase-catalyzed processes for the synthesis or resolution of this compound could offer a sustainable alternative to conventional chemical methods. google.comresearchgate.net Such enzymatic routes are consistent with the principles of green chemistry, often proceeding in solvent-free systems or aqueous media, thus reducing the reliance on volatile organic solvents. researchgate.net

Another area of research involves refining catalytic systems to be more sustainable. This includes designing heterogeneous catalysts that can be easily recovered and reused, or developing catalysts based on more abundant and less toxic metals. The goal is to create a process that is not only high-yielding but also economically viable and environmentally responsible.

Table 1: Comparison of Synthetic Approaches for this compound and Related Compounds

Feature Traditional Carbonylation Route Potential Green Chemistry Route (Biocatalysis)
Reactants C6 Olefins (e.g., 3-methyl-2-pentene), Carbon Monoxide Bio-based precursors, alcohols/water
Catalyst Strong acids (e.g., H₃PO₄, BF₃·2H₂O) google.com Enzymes (e.g., Lipases) google.comresearchgate.net
Reaction Conditions High pressure, elevated temperature google.comgoogleapis.com Mild temperatures, atmospheric pressure researchgate.net
Solvents Inert paraffinic solvents (optional) google.comgoogleapis.com Often solvent-free or aqueous media researchgate.net
Environmental Impact Higher energy consumption, potential for hazardous waste Lower energy consumption, biodegradable catalysts, less waste

| Selectivity | Can be highly selective with pure olefin feedstock | High enantioselectivity often achievable google.com |

Exploration of Novel Biological Targets and Therapeutic Areas

While this compound itself is not extensively studied as a therapeutic agent, its structural similarity to valproic acid (VPA), a well-established pharmaceutical, suggests potential for biological activity. mdpi.comacs.orgresearchgate.net VPA is a branched-chain fatty acid used in the treatment of epilepsy, bipolar disorder, and migraines. mdpi.com Future research on this compound could explore whether it interacts with similar biological targets.

The known mechanisms of VPA involve multiple targets, including the inhibition of histone deacetylases (HDACs) and modulation of neurotransmitter pathways, particularly by increasing levels of gamma-aminobutyric acid (GABA). mdpi.com Research could investigate if this compound exhibits activity as an HDAC inhibitor, a mechanism with potential applications in oncology and neurodegenerative diseases. mdpi.com Furthermore, its ability to interact with enzymes in the GABA metabolic pathway, such as GABA transaminase or succinic semialdehyde dehydrogenase, warrants investigation. mdpi.comnih.gov

The specific branched structure of this compound, featuring a quaternary carbon at the alpha position, may influence its binding affinity and specificity for certain biological targets compared to VPA. This structural difference could lead to a unique pharmacological profile, potentially offering altered efficacy or interacting with novel targets. A key research challenge will be to systematically screen this compound against a range of enzymes and receptors to uncover new therapeutic possibilities.

Table 2: Potential Biological Targets for this compound Based on Analogy with Valproic Acid

Target Class Specific Example(s) Potential Therapeutic Area
Enzymes (Metabolic) Succinic Semialdehyde Dehydrogenase, GABA Transaminase mdpi.comnih.gov Neurology (e.g., Epilepsy)
Enzymes (Epigenetic) Histone Deacetylases (HDACs) mdpi.com Oncology, Neurology, Autoimmune Diseases

Integration of Advanced Analytical and Computational Methodologies

Advancements in analytical and computational chemistry are crucial for deepening the understanding of this compound. The characterization and quantification of this compound and its potential metabolites rely on sophisticated analytical techniques.

Advanced Analytical Techniques:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary tool for the identification and quantification of volatile and semi-volatile compounds like this compound, especially in complex biological matrices.

High-Performance Liquid Chromatography (HPLC): HPLC is essential for separating the compound from mixtures and can be coupled with various detectors for quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for the definitive structural elucidation of this compound and its isomers or metabolic products, providing detailed information about the carbon-hydrogen framework.

Computational Methodologies: Future research will increasingly integrate computational modeling to predict the properties and behavior of this compound. Molecular docking simulations can be employed to predict how the molecule might bind to the active sites of potential biological targets, such as HDACs. Quantum mechanics calculations can help in understanding its electronic structure and reactivity, providing insights into its metabolic stability and potential reaction pathways. These computational approaches can guide experimental work, saving time and resources by prioritizing the most promising research avenues.

Table 3: Methodologies for the Study of this compound

Methodology Application Information Gained
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and quantification in biological samples Molecular weight, fragmentation pattern, concentration
High-Performance Liquid Chromatography (HPLC) Purification and quantification Purity, concentration
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation Detailed molecular structure, stereochemistry
Molecular Docking Predicting protein-ligand interactions Binding affinity, orientation in active sites

Understanding Complex Metabolic Intermediates and Pathways

The metabolism of this compound is likely complex, and understanding its biotransformation is a significant research challenge. Drawing parallels from the metabolism of valproic acid, several major pathways are anticipated. researchgate.netclinpgx.org VPA metabolism occurs primarily via three routes: glucuronidation, mitochondrial β-oxidation, and cytochrome P450 (CYP)-mediated oxidation. nih.govclinpgx.org

It is hypothesized that this compound would undergo similar transformations:

Glucuronidation: The carboxylic acid group is a prime site for conjugation with glucuronic acid, a major pathway for detoxification and excretion. acs.orgclinpgx.org

β-Oxidation: As a fatty acid, it may enter mitochondrial β-oxidation pathways. researchgate.netclinpgx.org However, the quaternary α-carbon could present steric hindrance, potentially leading to the formation of unusual metabolic intermediates.

CYP-mediated Oxidation: Cytochrome P450 enzymes are likely to hydroxylate the alkyl chains, leading to the formation of various hydroxylated metabolites, which can be further oxidized or conjugated. mdpi.comnih.gov

A major research challenge is to identify the specific metabolites formed. This involves synthesizing potential intermediates and using advanced analytical techniques like LC-MS/MS to detect and characterize these compounds in biological fluids following administration of the parent compound. acs.org Understanding these pathways is critical, as some metabolites of structurally similar drugs (like VPA's 4-ene-VPA metabolite) can be associated with toxicity. acs.orgnih.gov Identifying the complete metabolic profile of this compound is essential for any future therapeutic development.

Table 4: Predicted Metabolic Pathways and Intermediates for this compound

Metabolic Pathway Key Enzymes/Processes Potential Intermediates/Products
Glucuronidation UGT enzymes (e.g., UGT1A3, UGT2B7) clinpgx.org 2-Ethyl-2-methylbutanoyl-glucuronide
β-Oxidation Acyl-CoA synthetases, Dehydrogenases clinpgx.org Shortened-chain acid derivatives

Q & A

Basic Research Questions

Q. What are the key physical and chemical properties of 2-Ethyl-2-methylbutanoic acid relevant to laboratory handling?

  • Answer: According to the CRC Handbook of Chemistry and Physics, this compound (CAS 7357-93-9) has a boiling point of 86.3°C at 0.5 mmHg, a density of 0.7150 g/cm³ at 20°C, and a refractive index of 1.410. It is insoluble in water but miscible with ethanol, ether, benzene, and chloroform. These properties are critical for solvent selection and purification steps (e.g., distillation or recrystallization) .

Q. How can researchers verify the purity of synthesized this compound?

  • Answer: Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) are recommended. Reference standards from certified suppliers (e.g., Ashford’s Dictionary of Industrial Chemicals) should be used for calibration. Solubility discrepancies (e.g., aqueous insolubility reported in CRC vs. alternative solubility data for structural analogs) may require cross-validation with nuclear magnetic resonance (NMR) spectroscopy .

Q. What synthetic routes are documented for this compound?

  • Answer: Industrial-scale methods often involve acid-catalyzed esterification or oxidation of branched alcohols. For lab-scale synthesis, carboxylation of Grignard reagents (e.g., 2-ethyl-2-methylmagnesium bromide with CO₂) is a viable pathway. Reaction optimization can utilize predictive tools like the PISTACHIO database to assess feasible routes and byproducts .

Advanced Research Questions

Q. How do structural analogs of this compound inform its reactivity in esterification reactions?

  • Answer: Comparative studies with 2-Methylbutanoic acid ( ) reveal that branching at the α-carbon reduces steric hindrance in ester formation. Kinetic studies using differential scanning calorimetry (DSC) or in situ Fourier-transform infrared (FTIR) spectroscopy can track reaction progress and identify intermediates .

Q. What experimental design considerations apply to analyzing environmental degradation products of this compound?

  • Answer: Accelerated degradation studies under UV light or oxidative conditions (e.g., Fenton’s reagent) should be paired with liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect metabolites. Contradictions in solubility data (e.g., CRC vs. Handbook of Aqueous Solubility Data) necessitate matrix-specific validation (e.g., soil vs. aqueous systems) .

Q. How can computational tools resolve contradictions in thermodynamic data for this compound?

  • Answer: Density functional theory (DFT) calculations or COSMO-RS simulations can predict properties like pKa or partition coefficients. Discrepancies in boiling points or solubility (e.g., CRC-reported 86.3°C vs. alternative sources) may arise from impurities; orthogonal methods like thermogravimetric analysis (TGA) are recommended for verification .

Q. What strategies mitigate interference from this compound isomers in analytical workflows?

  • Answer: Chiral chromatography or derivatization (e.g., formation of methyl esters) enhances separation of stereoisomers. Structural elucidation via ¹H/¹³C NMR or X-ray crystallography is critical, as misidentification risks (e.g., confusion with 2-Ethylbutyric acid in ) can skew results .

Methodological Notes

  • Synthesis Optimization: Use predictive databases (e.g., REAXYS) to screen catalysts and solvents.
  • Data Validation: Cross-check CRC and Ashford’s Dictionary entries against peer-reviewed studies to resolve contradictions .
  • Safety Protocols: Follow guidelines in Safety Data Sheets (e.g., ) for handling corrosive intermediates.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.